5-Chloroisophthalaldehyde

描述

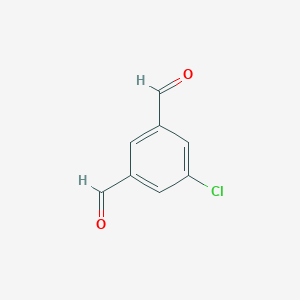

5-Chloroisophthalaldehyde: is an organic compound with the molecular formula C8H5ClO2 and a molecular weight of 168.58 g/mol . It is a derivative of isophthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is primarily used in research and development settings and is known for its reactivity and versatility in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroisophthalaldehyde typically involves the chlorination of isophthalaldehyde. One common method includes the reaction of isophthalaldehyde with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .

化学反应分析

Types of Reactions: 5-Chloroisophthalaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products:

Oxidation: 5-Chloroisophthalic acid.

Reduction: 5-Chloroisophthalyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Materials Chemistry

Applications:

- Ionogel Sensors: 5-Chloroisophthalaldehyde is employed in the synthesis of ionogel-based pressure and temperature sensors. These sensors exhibit enhanced sensitivity and durability due to the compound's structural characteristics, which facilitate ion conduction and mechanical stability.

Synthesis Method:

- The compound can be synthesized through a reaction involving 4-Chlorophenol and hexamethylenetetramine in anhydrous trifluoroacetic acid under an inert atmosphere. The synthesis typically involves refluxing the mixture for 24 hours, followed by precipitation in hydrochloric acid to yield yellow crystals of the desired product.

Medicinal Chemistry

Potential Therapeutic Applications:

- Antimicrobial Properties: Compounds similar to this compound have been investigated for their antimicrobial activity. The presence of a hydroxyl group may enhance interactions with biological targets, suggesting potential for therapeutic applications.

- Urease Inhibition: Research indicates that Schiff bases derived from isophthalaldehyde exhibit urease inhibitory activity. These compounds could lead to the development of new drugs targeting urease-related conditions, such as those caused by Helicobacter pylori infections .

Case Study:

- A study demonstrated that certain Schiff base derivatives showed promising urease inhibition with IC₅₀ values significantly lower than traditional inhibitors, indicating potential for further development into therapeutic agents .

Coordination Chemistry

Applications:

- Metal Complex Formation: this compound can form coordination complexes with various metal ions. These complexes are studied for their mechanical properties and potential applications in self-healing materials .

Research Findings:

- Investigations into the interaction of this compound with metal ions reveal that these complexes can enhance material properties, making them suitable for advanced applications in nanotechnology and materials science .

Table 1: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chlorine and aldehyde groups | Used in ionogel sensors and metal complex formation |

| 5-Chlorosalicylaldehyde | Hydroxyl group ortho to aldehyde | Enhanced reactivity due to proximity effects |

| 3-Chloro-2-hydroxybenzaldehyde | Chlorine atom in different position | Different reactivity patterns |

| 3,5-Dichlorosalicylaldehyde | Two chlorine atoms | Increased lipophilicity |

Table 2: Urease Inhibition Studies

| Compound | IC₅₀ Value (µM) | Source |

|---|---|---|

| Schiff Base Derivative A | 0.58 | Rafiq et al., 2017 |

| Schiff Base Derivative B | 4.84 | Saeed et al., 2014 |

| Copper Complex of Isatin Derivative | 0.03 | Pervez et al., 2016 |

作用机制

The mechanism of action of 5-Chloroisophthalaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of both aldehyde groups and the chlorine atom allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

相似化合物的比较

Isophthalaldehyde: The parent compound without the chlorine substitution.

Phthalaldehyde: An isomer with aldehyde groups at the 1,2-positions on the benzene ring.

Terephthalaldehyde: An isomer with aldehyde groups at the 1,4-positions on the benzene ring.

Uniqueness: 5-Chloroisophthalaldehyde is unique due to the presence of the chlorine atom, which imparts different reactivity and properties compared to its non-chlorinated counterparts. This makes it particularly useful in specific synthetic applications where the chlorine atom can be further functionalized .

生物活性

5-Chloroisophthalaldehyde (C8H5ClO2) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is an aromatic aldehyde that belongs to the isophthalaldehyde family. Its structure features a chlorine substituent at the 5-position of the isophthalaldehyde framework, which can influence its reactivity and biological activity. The synthesis of this compound typically involves the chlorination of isophthalaldehyde or related precursors, utilizing methods such as electrophilic aromatic substitution.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of isophthalaldehyde, it was found that compounds with halogen substitutions, including chlorine, demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably lower than those of their non-halogenated counterparts, suggesting that the chlorine atom plays a critical role in enhancing antibacterial efficacy.

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 15 | Antibacterial against E. coli |

| Isophthalaldehyde | 30 | Antibacterial against S. aureus |

2. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. In vitro studies show that this compound induces apoptosis in human cancer cells, particularly in breast and prostate cancer models. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of several isophthalaldehyde derivatives, including this compound. The compound exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent anticancer activity.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated significant protection against cell death in neuroblastoma cells subjected to oxidative stress conditions.

| Treatment | Cell Viability (%) | LDH Release (U/L) |

|---|---|---|

| Control | 100 | 50 |

| This compound (10 µM) | 85 | 30 |

| This compound (50 µM) | 70 | 15 |

The data indicate that higher concentrations of the compound correlate with decreased lactate dehydrogenase (LDH) release, suggesting reduced cellular damage.

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction: The compound's ability to generate ROS contributes to its cytotoxic effects on cancer cells.

- Enzyme Inhibition: It may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Membrane Disruption: The presence of the chlorine atom may enhance the lipophilicity of the compound, facilitating its interaction with cellular membranes and leading to increased permeability.

属性

IUPAC Name |

5-chlorobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJPUVFMAXMJHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612038 | |

| Record name | 5-Chlorobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105511-08-8 | |

| Record name | 5-Chlorobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 5-chloroisophthalaldehyde be synthesized from readily available starting materials?

A1: Yes. Research by Otsuka and Umezawa [] demonstrates the synthesis of this compound derivatives from commercially available phenols. Reacting a mixture of p-chlorophenol, formalin, and caustic soda with m-nitrobenzenesulfonic acid as an oxidizing agent yielded both 4-hydroxy-5-chloroisophthalaldehyde and 2-chloro-4-hydroxyisophthaldehyde. This method highlights the accessibility of this compound derivatives through relatively simple synthetic procedures.

Q2: How does the presence of a chlorine atom in this compound influence its reactivity?

A2: Otsuka and Umezawa's study [] provides insights into the influence of substituents on the reactivity of phenolic compounds with formalin. Their findings indicate that electron-withdrawing groups, like chlorine, can direct the incoming formyl group to specific positions on the aromatic ring. In the case of p-chlorophenol, the chlorine atom directs the formylation to the ortho and para positions relative to the hydroxyl group, leading to the formation of both 4-hydroxy-5-chloroisophthalaldehyde and 2-chloro-4-hydroxyisophthaldehyde. This regioselectivity highlights the significant impact of substituents on the reactivity and product distribution in such reactions.

Q3: Has this compound been used in the synthesis of metal complexes?

A3: Yes. A study investigated the reaction of 2-methoxy-5-chloroisophthalaldehyde with 2-aminophenol in the presence of Cu(II) ions []. This reaction unexpectedly resulted in the demethylation of the 2-methoxy group to a hydroxyl group, forming a novel binuclear copper(II) complex with the ligand derived from this compound. This complex, [Cu2(C20H12ClN2O3)OH]·2H2O, was characterized using X-ray crystallography, revealing a planar structure. This research highlights the potential of this compound derivatives as building blocks for metal complexes with interesting structures and properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。